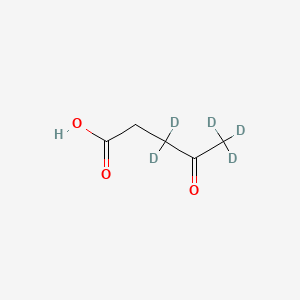

Levulinic-d5 Acid

Description

Levulinic-d5 Acid (4-oxopentanoic-d5 acid) is a deuterium-labeled analog of levulinic acid, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in mass spectrometry and liquid chromatography, enabling precise quantification of levulinic acid in complex matrices such as biological samples or industrial hydrolysates . While levulinic acid is a key platform chemical derived from biomass, its deuterated form is primarily used in analytical research to account for matrix effects and instrument variability, ensuring reproducibility in pharmacokinetic and metabolic studies .

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

121.15 g/mol |

IUPAC Name |

3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |

InChI Key |

JOOXCMJARBKPKM-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CC(=O)O |

Canonical SMILES |

CC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Levulinic-d5 acid can be synthesized through the hydrolysis of deuterated lignocellulosic biomass. The process involves the use of acid catalysts at elevated temperatures (100–250°C). The deuterated biomass undergoes depolymerization, followed by hydrolysis to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles to those of levulinic acid but utilizes deuterated feedstocks. The process involves the use of Brønsted or Lewis acids as catalysts in either homogeneous or heterogeneous reaction systems. The yield of this compound is highly dependent on the reaction conditions and the type of catalyst used .

Chemical Reactions Analysis

Key Chemical Reactions and Mechanisms

Levulinic-d5 acid participates in four primary reaction types due to its dual functional groups (ketone and carboxylic acid):

1.1 Esterification

Reacts with alcohols (R-OH) under acid catalysis (H₂SO₄, HCl) to form deuterated levulinate esters:

$$ \text{this compound} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Levulinoyl-d5 ester} + \text{H}_2\text{O} $$

-

Reagents : Methanol, ethanol, or long-chain alcohols

-

Conditions : 60–100°C, 2–6 hours

1.2 Amidation

Forms deuterated amides via coupling with amines (R-NH₂):

$$ \text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DCC/DMAP}} \text{Levulinoyl-d5 amide} $$

-

Catalysts : Dicyclohexylcarbodiimide (DCC) or EDCl

-

Solvents : Dichloromethane, THF

1.3 Decarboxylation

Undergoes thermal decomposition to deuterated γ-valerolactone:

$$ \text{this compound} \xrightarrow{200–250^\circ\text{C}} \gamma\text{-valerolactone-d5} + \text{CO}_2 $$

1.4 Hydrogenation

Reduces the ketone group to form deuterated valeric acid:

$$ \text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C, 150}^\circ\text{C}} \text{Valeric-d5 acid} $$

Kinetic and Thermodynamic Parameters

Comparative analysis of reaction kinetics reveals deuterium-induced isotope effects:

Key Observations :

-

Deuteration at C3/C5 positions reduces reaction rates by 20–55% due to kinetic isotope effects

-

Acid-catalyzed dehydration steps show higher isotope sensitivity than rehydration

Industrial-Scale Reaction Optimization

Optimal conditions for large-scale synthesis from lignocellulosic biomass:

Side Reactions and Byproduct Formation

Critical challenges in this compound synthesis include:

-

Humin Formation : Polymerization of 5-HMF intermediates (up to 15% yield loss)

-

Isotope Scrambling : Deuterium migration at >180°C, detected via ²H NMR

-

Acid Leaching : Catalyst deactivation in biphasic systems (≤8% activity loss/cycle)

Mitigation strategies include:

Scientific Research Applications

Applications in Pharmaceuticals

Levulinic-d5 acid serves as a valuable intermediate in pharmaceutical synthesis. Its applications include:

- Isotopic Labeling : Used in drug metabolism studies to trace the metabolic pathways of pharmaceuticals.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound can be transformed into various APIs, enhancing drug efficacy and stability.

Case Study: Drug Metabolism Research

A study demonstrated that this compound was utilized to trace the metabolic pathways of a new anti-cancer drug. The incorporation of deuterium allowed researchers to monitor the drug's distribution and metabolism in vivo, providing critical insights into its pharmacokinetics.

Agricultural Applications

In agriculture, this compound has shown promise as a biopesticide and growth enhancer:

- Biopesticide : Effective against various pathogens such as Escherichia coli and Salmonella, this compound can be used to treat seeds without adversely affecting germination rates.

- Plant Growth Regulator : Enhances seed germination and plant growth by improving nutrient uptake.

Data Table: Effectiveness of this compound on Seed Treatment

| Treatment Concentration | Pathogen Reduction (log CFU/g) | Germination Rate (%) |

|---|---|---|

| 0.5% + 0.05% SDS | E. coli: 5.6; Salmonella: 6.4 | 90 |

| Control | E. coli: N/A; Salmonella: N/A | 85 |

Energy Applications

This compound is also explored for its potential in energy applications:

- Biofuels : It can be converted into γ-valerolactone, a biofuel precursor that can replace fossil fuels.

- Chemical Intermediates : this compound serves as a building block for producing sustainable chemicals and materials.

Case Study: Biofuel Production

Research indicated that this compound could be effectively converted to γ-valerolactone using various catalysts, achieving high yields under optimized conditions. This process not only provides an alternative energy source but also contributes to reducing greenhouse gas emissions.

Mechanism of Action

Levulinic-d5 acid exerts its effects through its chemical reactivity, which is similar to that of levulinic acid but with the added benefit of isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved include enzymatic reactions in metabolic studies and catalytic processes in chemical synthesis .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Properties of Levulinic Acid and Related Compounds

*Estimated based on deuterium substitution. †Approximate value for comparison.

Key Findings :

- Levulinic acid and its deuterated form share identical pKa values (~4.66), but the higher molecular weight of this compound affects its diffusion efficiency in biological systems compared to lighter acids like formic acid (46.03 g/mol) .

- 5-Hydroxymethylfurfural (5-HMF) has a significantly higher pKa (~12.1), making it less acidic and more stable under alkaline conditions compared to levulinic acid .

Toxicity and Inhibitory Effects

Table 2: Toxicity Parameters of Organic Acids in Microbial Fermentation

| Compound | IC50 (pH 4) | IC50 (pH 6) | IC90 (pH 4) | IC90 (pH 6) |

|---|---|---|---|---|

| Levulinic acid | 0.35 g/L | 1.0 g/L | 0.6 g/L | 2.0 g/L |

| Formic acid | 0.05 g/L | 1.4 g/L | 0.1 g/L | 2.8 g/L |

| Acetic acid | 0.3 g/L | 1.0 g/L | 0.7 g/L | 2.1 g/L |

Key Findings :

- At pH 4, formic acid exhibits the highest toxicity (IC50 = 0.05 g/L) due to its low pKa (3.75) and small molecular size, enabling rapid cellular uptake .

- Levulinic acid shows intermediate toxicity, with IC50 values 70% lower at pH 4 than at pH 6, linked to protonation enhancing membrane permeability .

- In lignocellulosic hydrolysates, levulinic acid concentrations above 3.2 g/L significantly inhibit yeast fermentation, surpassing the inhibitory effects of acetic acid .

Metabolic Pathways and Byproduct Formation

Table 3: Byproduct Yields in Biomass Conversion Processes

| Catalyst Acidity | 5-HMF Yield (%) | Levulinic Acid Yield (%) | Formic Acid Yield (%) |

|---|---|---|---|

| Low (MIL-SO3H) | 45 | 15 | 5 |

| High (H2SO4) | 10 | 60 | 20 |

Key Findings :

- High-acidity catalysts (e.g., H2SO4) favor levulinic acid production (60% yield) over 5-HMF (10%), while low-acidity catalysts (e.g., MIL-SO3H) reverse this trend .

Biological Activity

Levulinic-d5 acid (LA-d5) is a deuterated form of levulinic acid, a versatile platform chemical derived from biomass. This compound has garnered attention for its potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article focuses on the biological activity of LA-d5, highlighting its metabolic pathways, interactions with microorganisms, and potential therapeutic applications.

Metabolic Pathways and Microbial Interactions

Recent studies have elucidated the metabolic pathways involved in the catabolism of levulinic acid in bacteria, particularly in Pseudomonas putida. The research indicates that LA can be metabolized through a series of enzymatic reactions involving several key genes. The operon lvaABCDEFG plays a crucial role in this process, facilitating the conversion of LA into 3-hydroxyvalerate-CoA and subsequently into propionyl-CoA and acetyl-CoA through β-oxidation pathways .

Key Enzymes and Their Functions

The enzymatic activities associated with LA metabolism include:

| Enzyme | Function | Role in Metabolism |

|---|---|---|

| LvaE | Acyl-CoA ligase | Catalyzes the formation of levulinyl-CoA from LA |

| LvaD | Oxidoreductase | Reduces levulinyl-CoA to 4-hydroxyvalerate-CoA |

| LvaAB | Enzymatic complex | Essential for further conversion steps after LA-CoA formation |

The study demonstrated that the deletion of specific genes within this operon significantly impairs the growth of Pseudomonas putida on LA, indicating their essential roles in the metabolic pathway .

Biological Production of Levulinic Acid

Levulinic acid can be produced biologically using engineered microorganisms. For instance, researchers have successfully utilized Saccharomyces cerevisiae and Escherichia coli to produce LA through various metabolic pathways. The optimization of operational conditions such as carbon-nitrogen ratios and organic loading rates has been shown to enhance LA production significantly. In one study, maximum yields of 2.7 g LA/(L·d) were achieved under optimal conditions .

Case Studies on Biological Activity

- Microbial Production : A study investigated the use of mixed microbial cultures (MMC) for the production of LA from synthetic grape pomace hydrolysate. The results indicated that adjusting the carbon-nitrogen ratio positively correlated with LA accumulation over polyhydroxyalkanoates (PHA), showcasing the potential for biotechnological applications in waste valorization .

- Postharvest Applications : Another significant application of levulinic acid is its use as a biocontrol agent against postharvest pathogens such as Penicillium digitatum, responsible for citrus blue mold. The antifungal properties of levulinic acid suggest its potential as a natural preservative in food industries .

Potential Therapeutic Applications

This compound's biological activity extends to pharmacological applications. Its role in modulating biological processes related to metabolism and cellular signaling presents opportunities for developing therapeutic agents targeting metabolic disorders. For example, studies have explored its impact on antidiuretic responses and salt balance regulation .

Q & A

Q. What is the primary role of Levulinic-d5 Acid in analytical chemistry, and how does its deuterated structure enhance experimental accuracy?

this compound is widely used as an internal standard in quantitative NMR and mass spectrometry due to its stable deuterium labeling, which minimizes interference with analyte signals. Its structural similarity to non-deuterated levulinic acid allows for precise normalization, reducing matrix effects and ionization variability. Researchers should validate its compatibility with the target analyte by conducting spike-and-recovery experiments and comparing retention times or spectral profiles .

Q. What are the standard protocols for synthesizing this compound, and what critical parameters ensure isotopic purity?

Synthesis typically involves acid-catalyzed deuteration of levulinic acid using deuterated reagents (e.g., D₂O or DCl). Key parameters include reaction temperature (60–80°C), reaction time (24–48 hours), and purification via recrystallization or chromatography. Isotopic purity (>98%) must be verified using quantitative NMR (deuterium integration at δ 2.1–2.5 ppm) or high-resolution mass spectrometry (HRMS) to confirm the absence of protiated contaminants .

Advanced Research Questions

Q. How can researchers mitigate deuterium exchange in this compound during complex biological sample preparation?

Deuterium exchange can occur in protic solvents or acidic/basic conditions. To minimize this:

- Use aprotic solvents (e.g., DMSO-d₆ or CDCl₃) during sample reconstitution.

- Maintain pH neutrality and avoid elevated temperatures.

- Conduct stability tests under simulated experimental conditions and monitor exchange via time-course NMR analyses .

Q. What strategies resolve discrepancies in isotopic purity data between NMR and LC-MS when characterizing this compound?

Discrepancies may arise from solvent-induced exchange (NMR) or in-source fragmentation (LC-MS). To address this:

- Compare data acquired in identical solvent systems.

- Use LC-HRMS with soft ionization (e.g., ESI in negative mode) to reduce fragmentation.

- Cross-validate with independent methods like isotope ratio mass spectrometry (IRMS) .

Q. How should researchers optimize this compound’s use as an internal standard in metabolomics studies with high matrix complexity?

- Perform matrix-matched calibration curves to account for ion suppression/enhancement.

- Use stable isotope dilution assays (SIDA) with correction factors for co-eluting isomers.

- Validate linearity (R² > 0.99) and limit of quantification (LOQ) in the presence of biological interferents (e.g., proteins, lipids) .

Q. What analytical techniques are most effective for detecting trace impurities in this compound, and how should results be interpreted?

- GC-MS with derivatization : Identifies volatile impurities (e.g., residual acetic-d4 acid).

- HPLC-UV/RI : Detects non-deuterated levulinic acid (λ = 210 nm).

- ²H NMR : Quantifies deuterium distribution at specific positions. Impurities >2% require additional purification steps, such as preparative HPLC .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for addressing variability in this compound-based quantification across replicate experiments?

- Apply ANOVA to identify systematic errors (e.g., pipetting inaccuracies).

- Use robust regression models (e.g., Theil-Sen) for outlier-resistant calibration.

- Report relative standard deviation (RSD) thresholds (<5% for intra-day, <10% for inter-day) .

Q. How should researchers document the use of this compound to ensure reproducibility in publications?

- Specify synthesis conditions (catalyst, deuteration time), storage (-20°C under argon), and handling protocols (glovebox use).

- Include raw NMR/HRMS spectra in supplementary materials.

- Reference batch-specific purity certificates and lot numbers .

Troubleshooting Contradictory Findings

Q. Why might this compound exhibit unexpected signal splitting in ¹H NMR, and how can this be resolved?

Signal splitting may indicate partial deuteration or residual protiated solvent. Solutions include:

- Re-purifying the compound via silica gel chromatography.

- Using deuterated solvents with >99.9% isotopic purity.

- Adjusting shim settings to account for magnetic susceptibility differences .

Q. What steps should be taken if this compound demonstrates instability in long-term stability studies?

- Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways.

- Reformulate with stabilizers (e.g., antioxidants like BHT) or switch to lyophilized storage.

- Monitor via stability-indicating assays (e.g., UPLC-PDA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.